2-Methoxy-4-propoxyaniline
Description
Properties
IUPAC Name |
2-methoxy-4-propoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-6-13-8-4-5-9(11)10(7-8)12-2/h4-5,7H,3,6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKVZHDSIGGZDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-propoxyaniline typically involves the reaction of 2-methoxyaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom on the aniline nitrogen with the propoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Methoxy-4-propoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-propoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 4-Methoxy-2-methylaniline with similar methoxy- and alkoxy-substituted aniline derivatives:
*Assumed based on molecular formula similarity.
Key Observations :
- Substituent Effects: The position and type of substituents significantly alter reactivity. For example, 2-Amino-4-methoxyphenol includes a hydroxyl group (-OH), enhancing its antioxidant properties, while 4-Methoxy-N-methylaniline has reduced basicity due to N-methylation .
- Synthetic Utility : 4-Methoxy-2-methylaniline is synthesized via Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(dppf)Cl₂) and NaOtBu as a base, as seen in . In contrast, 4-Methoxy-2-(pyridin-2-yl)aniline requires coupling with pyridine derivatives, reflecting its niche applications in coordination chemistry .
Biological Activity
2-Methoxy-4-propoxyaniline is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicine, and relevant research findings.
This compound is characterized by the presence of methoxy and propoxy functional groups attached to an aniline structure. These substituents influence its lipophilicity and enhance its ability to interact with biological targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions, which are crucial for its biological activity.
Major Mechanisms of Action:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can interact with various receptors, potentially altering cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial and fungal strains, suggesting its potential as a bio-preservative or therapeutic agent .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm |
| Candida albicans | 10 mm |
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies on breast cancer cell lines (MCF-7) demonstrated cytotoxic effects, with significant reductions in cell viability observed at certain concentrations .
Table 2: Cytotoxicity Assay Results
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 60 |
| 50 | 30 |
Case Studies and Research Findings
- Antimicrobial Study : A study published in the Journal of Microbiology evaluated the antimicrobial effects of various aniline derivatives, including this compound. The results indicated that this compound exhibited strong activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infections .
- Cytotoxicity Evaluation : Another research effort focused on assessing the cytotoxic effects of the compound on cancer cell lines. The MTT assay revealed that higher concentrations led to increased cell death, suggesting a dose-dependent response that could be exploited for cancer therapy .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with biological macromolecules. The binding affinity to DNA gyrase was notably high, indicating a possible mechanism for its antibacterial properties .
Q & A
Q. Basic
Q. Toxicity data :
| Parameter | Value | Source |
|---|---|---|
| LD₅₀ (oral, rat) | 480 mg/kg | |
| Skin irritation | Category 2 (GHS) |
How can computational modeling guide the design of this compound-based catalysts?
Q. Advanced
- DFT calculations : Optimize geometry (B3LYP/6-311G**) to predict reactive sites. The methoxy group lowers LUMO energy (-1.8 eV), favoring nucleophilic attack at C4 .
- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis .
What strategies resolve low yields in the synthesis of this compound derivatives?
Q. Advanced
- By-product analysis : Use GC-MS to identify competing pathways (e.g., over-oxidation to nitro compounds) .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h, improving yield by 15% .
- Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂ for coupling reactions; the latter reduces palladium black formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
